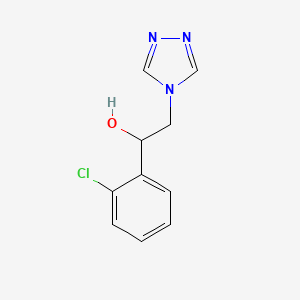![molecular formula C12H11BrN4 B7630890 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile, also known as BPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTP is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. In
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile is not fully understood, but it is thought to involve the inhibition of protein kinase activity. 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has been shown to bind to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of downstream signaling pathways, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has been shown to exhibit antiproliferative effects in a wide range of cancer cell lines, including breast, prostate, and lung cancer. In addition to its potential as a cancer therapy, 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has also been shown to exhibit antifungal activity against several species of fungi, including Candida albicans. 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has also been shown to exhibit antiviral activity against several viruses, including influenza A and B viruses.
Advantages and Limitations for Lab Experiments
One of the key advantages of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile is its specificity for protein kinases, which makes it a promising lead compound for the development of new cancer therapies. However, its specificity also limits its potential applications, as it may not be effective against all types of cancer. In addition, 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has a relatively short half-life, which may limit its efficacy in vivo.
Future Directions
There are several potential avenues for future research on 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile. Another area of interest is the investigation of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile's potential as an antifungal and antiviral agent. Finally, further studies are needed to investigate the potential limitations of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile in vivo, and to develop strategies to overcome these limitations.
Conclusion
In conclusion, 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile is a promising compound with potential applications in scientific research. Its specificity for protein kinases makes it a promising lead compound for the development of new cancer therapies, and its antifungal and antiviral activity makes it a potential candidate for the treatment of fungal and viral infections. However, further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential limitations in vivo.
Synthesis Methods
The synthesis of 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile involves the reaction of 4-bromobenzyl bromide with 5-methyl-1H-1,2,4-triazole in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with propionitrile to yield the final product, 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile. The synthesis method has been optimized to yield high purity 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile with good yields.
Scientific Research Applications
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as a protein kinase inhibitor. Protein kinases play a crucial role in signal transduction pathways, and their dysregulation has been implicated in a wide range of diseases, including cancer. 3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile has been shown to inhibit the activity of several protein kinases, including the oncogenic kinase PIM1, making it a promising lead compound for the development of new cancer therapies.
properties
IUPAC Name |
3-[3-(4-bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4/c1-9-15-12(16-17(9)8-2-7-14)10-3-5-11(13)6-4-10/h3-6H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJRKQBNHTWSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCC#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)
![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)



![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)